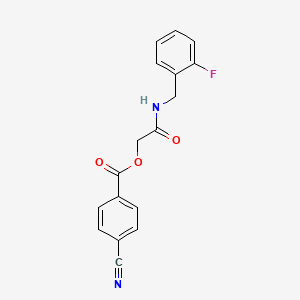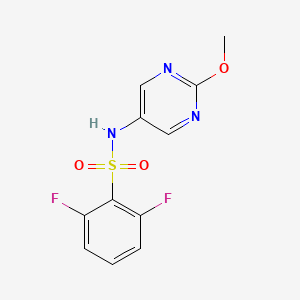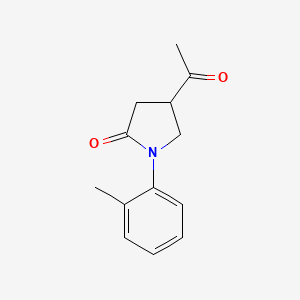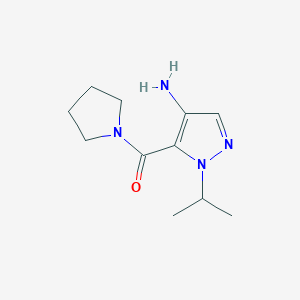![molecular formula C20H19BrN2OS B2479595 3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392239-29-1](/img/structure/B2479595.png)
3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely an organic molecule that contains a benzamide group (a benzene ring attached to a CONH2 group), a thiazole group (a five-membered ring containing nitrogen and sulfur), and a tert-butyl group (a carbon atom attached to three methyl groups). The presence of these functional groups could give the compound certain chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiazole groups are likely to contribute to the compound’s planarity, while the tert-butyl group could add some degree of bulkiness .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions. The thiazole ring could also be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The compound is likely to be solid at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide, also known as 3-bromo-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific proteins and enzymes involved in cancer cell proliferation, making it a candidate for developing new anticancer drugs .
Antimicrobial Activity
Research has indicated that 3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide exhibits antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies, particularly targeting enzymes that play a role in metabolic pathways. By inhibiting these enzymes, researchers can study the effects on metabolic processes and identify potential therapeutic targets for various diseases .
Molecular Probes
Due to its unique chemical structure, this compound can be used as a molecular probe in biochemical assays. It helps in the detection and quantification of specific biomolecules, aiding in the study of biological pathways and mechanisms .
Drug Development
In drug development, 3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is explored for its pharmacokinetic and pharmacodynamic properties. Researchers study its absorption, distribution, metabolism, and excretion (ADME) profiles to understand its potential as a therapeutic agent .
Chemical Biology
The compound is utilized in chemical biology to study the interactions between small molecules and biological systems. It helps in elucidating the mechanisms of action of various biological processes and identifying new therapeutic targets .
Material Science
In material science, this compound is investigated for its potential use in the development of new materials with specific properties. Its unique structure can contribute to the design of materials with enhanced stability, conductivity, or other desirable characteristics .
Synthetic Chemistry
3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is also used in synthetic chemistry as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of various chemical compounds .
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin. It’s always important to use personal protective equipment and follow safety guidelines when working with chemicals .
Future Directions
properties
IUPAC Name |
3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHPXKNJKPNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

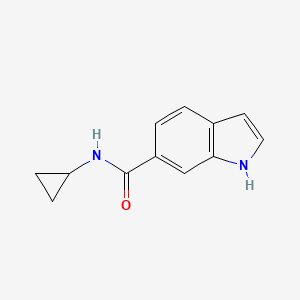
![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)
![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)
